1-(Azetidin-3-yl)-4-methylpent-3-en-2-one
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)3-9(11)4-8-5-10-6-8/h3,8,10H,4-6H2,1-2H3 |
InChI Key |
ZRRVTVMGHMWDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC1CNC1)C |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Formation
Several methods for azetidine ring construction have been documented:
Cyclization via 1-azabicyclo[1.1.0]butane (ABB) intermediates : ABB undergoes sequential intramolecular aminations to form 1,3-disubstituted azetidines efficiently in one-pot processes. This method allows for rapid access to functionalized azetidines with diverse substituents.
Mesylation and nucleophilic substitution : Starting from azetidine-3-carboxylic acid or methyl azetidine-3-carboxylate, the hydroxymethyl group at the 3-position can be converted into a good leaving group (e.g., mesylate or tosylate) followed by substitution reactions to introduce desired substituents on the azetidine ring.
Halogenation and subsequent functionalization : 3-Haloazetidines (e.g., 3-iodo or 3-bromo derivatives) can be synthesized and further elaborated to install various functional groups, including the pentenone side chain.
Representative Reaction Conditions and Yields
| Step | Reactants/Intermediates | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Azetidine ring formation | Azetidine-3-carboxylic acid | Methanol, nitrogen atmosphere, 5-15 °C | High (scale-up to 256.5 kg reported) | Purification by aqueous extraction |
| Mesylation | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Methanesulfonyl chloride, triethylamine | Moderate to high | Forms mesylate intermediate |
| Halogenation | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | N-bromosuccinimide (NBS), HFIP solvent | 48-63% | Bromination at 3-position |
| Coupling with α,β-unsaturated ketone | Azetidine intermediate + sorbic acid or derivatives | 2-chloro-N-methylpyridinium iodide, tripropylamine | 16-55% | Acid-activated coupling |
| Reduction | β-lactam intermediates | Zinc/acetic acid | Quantitative | Conversion of nitro to amine derivatives |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of characteristic azetidine ring protons, olefinic protons of the pentenone side chain, and methyl substituents.
Infrared (IR) Spectroscopy : Identifies functional groups such as carbonyl (C=O) stretching of the ketone and azetidine ring vibrations.
Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns consistent with the target compound.
Chromatography : Column chromatography on silica gel with solvent systems like hexanes/ethyl acetate is used for purification and isolation of the product.
Summary Table of Key Synthetic Steps
| Synthetic Stage | Key Reagents | Typical Conditions | Outcome |
|---|---|---|---|
| Azetidine ring formation | Azetidine-3-carboxylic acid, ABB, halogenating agents | Methanol, DMSO, NBS, 5-80 °C | Azetidine intermediates with 3-halo or hydroxymethyl substituents |
| Functional group activation | Mesyl chloride, tosyl chloride | Triethylamine, room temperature | Activated leaving groups for substitution |
| Side chain installation | Sorbic acid, imines, acid-activating agents | Tripropylamine, mild heating | β-lactam analogues with α,β-unsaturated ketone side chains |
| Reduction and deprotection | Zinc/acetic acid, hydrogenolysis | Room temperature | Conversion to amine or free azetidine |
Research Findings and Applications
The synthetic approaches enable access to 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one with good control over stereochemistry and functional group placement.
The compound’s structure allows participation in further chemical transformations, making it valuable for medicinal chemistry and drug discovery research.
Analogues synthesized via similar routes have demonstrated biological activities such as antiproliferative effects, indicating potential pharmaceutical relevance.
Chemical Reactions Analysis
- Common reagents include NH-heterocycles, boronic acids, and brominated pyrazole–azetidine hybrids.
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: undergoes various reactions:
Scientific Research Applications
Chemistry: Building block for novel heterocyclic compounds.
Biology: Potential bioactive agents due to the azetidine pharmacophore.
Mechanism of Action
- The exact mechanism isn’t specified, but it likely interacts with specific molecular targets or pathways due to its structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidinone Cores
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Electron-withdrawing groups : Compounds like 4-(4-nitrophenyl)but-3-en-2-one () exhibit higher electrophilicity at the β-carbon compared to 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one, making them more reactive in conjugate additions.
- Steric effects: 3,3-Dimethyl substitution in azetidinones (e.g., compound 27 in ) increases ring stability but reduces conformational flexibility, impacting binding to biological targets.
Biological Activity
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies, emphasizing its antiproliferative and antitumor properties.
Chemical Structure and Properties
The compound features an azetidine ring, which is known to influence biological activity due to its ability to interact with various biological targets. The presence of the 4-methylpent-3-en-2-one moiety is critical for its activity, as it contributes to the compound's lipophilicity and potential interaction with cellular membranes.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one analogues, particularly in cancer cell lines. A notable study demonstrated that compounds structurally related to this azetidine derivative exhibited significant in vitro antiproliferative activities against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . This activity was attributed to their ability to inhibit tubulin polymerization, thereby disrupting mitotic processes.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9h | MCF-7 | 10 | Tubulin polymerization inhibition |
| 9q | MDA-MB-231 | 23 | Mitotic arrest and apoptosis |
| 10p | MCF-7 | 33 | Colchicine-binding site interaction |
The primary mechanism through which 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one exerts its antiproliferative effects is via tubulin destabilization . This mechanism involves binding to the colchicine site on tubulin, inhibiting its polymerization into microtubules. Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Case Study: MCF-7 Breast Cancer Cells
In a controlled study, the effects of several azetidine derivatives, including 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one, were evaluated on MCF-7 cells. The results indicated that these compounds not only inhibited cell proliferation but also induced significant morphological changes consistent with apoptosis. Immunofluorescence microscopy revealed disrupted microtubule structures post-treatment, confirming the targeting of tubulin .
Research Findings
Further investigations into the structure-activity relationship (SAR) of these compounds have provided insights into how modifications at various positions affect their biological activity. For instance, substituents at the C3 position of the azetidine ring were found to significantly enhance antiproliferative potency against multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
